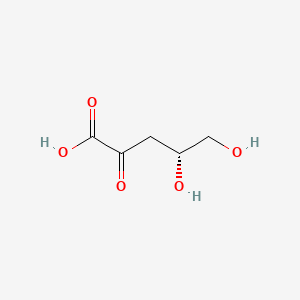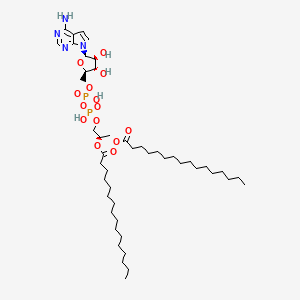
2-dehydro-3-deoxy-L-arabinonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-dehydro-3-deoxy-L-arabinonic acid involves a reaction catalyzed by the enzyme 2-dehydro-3-deoxy-L-arabinonate dehydratase . This enzyme catalyzes the chemical reaction where 2-dehydro-3-deoxy-L-arabinonate is converted to 2,5-dioxopentanoate and water .Molecular Structure Analysis
The molecular formula of 2-dehydro-3-deoxy-L-arabinonic acid is C5H8O5 . It has an exact mass of 148.0372 and a molecular weight of 148.114 . The IUPAC name is (4S)-4,5-dihydroxy-2-oxopentanoic acid.Chemical Reactions Analysis
The enzyme 2-dehydro-3-deoxy-L-arabinonate dehydratase (EC 4.2.1.43) catalyzes the chemical reaction where 2-dehydro-3-deoxy-L-arabinonate is converted to 2,5-dioxopentanoate and water . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .Physical And Chemical Properties Analysis
2-dehydro-3-deoxy-L-arabinonic acid is a 2-oxo monocarboxylic acid. It has a molecular formula of C5H8O5, an exact mass of 148.0372, and a molecular weight of 148.114 .Aplicaciones Científicas De Investigación
Cereal-Derived Arabinoxylans and Biological Activities
Arabinoxylans (AXs), found in the endosperm and outer layers of cereal grains, yield arabinoxylan-oligosaccharides upon enzymatic hydrolysis. The study by (Wang et al., 2020) highlights that the antioxidative, prebiotic, and immunomodulatory properties of AXs are closely tied to their structural features like molecular mass, arabinosyl substitution, and bound ferulic acid content. This research underscores the significance of structural attributes in determining the biological activities of AXs.
Analytical Methods in Antioxidant Activity Studies
The review by (Munteanu & Apetrei, 2021) discusses the methodologies used in determining antioxidant activity, a crucial aspect when studying compounds like 2-dehydro-3-deoxy-L-arabinonic acid. The paper emphasizes the significance of understanding the detection mechanisms, applicability, advantages, and limitations of these methods, providing a critical assessment of assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH.
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The review by (Kornhauser, Coelho, & Hearing, 2010) delves into the applications of hydroxy acids (HAs), compounds related to 2-dehydro-3-deoxy-L-arabinonic acid, in cosmetic and therapeutic contexts. The paper categorizes HAs like α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids and discusses their roles in treating conditions such as photoaging, acne, and psoriasis. The paper also addresses the safety and long-term effects of HAs, particularly concerning sun-exposed skin.
Role of Ascorbic Acid in Flowering and Senescence
(Barth, De Tullio, & Conklin, 2006) discuss the multifaceted role of ascorbic acid in processes like flowering and senescence in plants. The paper outlines how ascorbic acid influences the regulation of gene expression during these phases and its involvement in the synthesis of phytohormones that mediate these processes. This review provides insights into the complex signal transduction network linking ascorbic acid to crucial plant developmental stages.
Propiedades
IUPAC Name |
(4R)-4,5-dihydroxy-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIGQRSJIKIPKZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956414 | |
| Record name | 4,5-Dihydroxy-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-dehydro-3-deoxy-L-arabinonic acid | |
CAS RN |
3495-27-0 | |
| Record name | 3-Deoxy-L-glycero-pentulosonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4,5-dihydroxy-2-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,3S,9S,12R,13S,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1203463.png)





